Chitin
Overview
Description
Chitin is an amino-sugar polysaccharide, primarily found in the exoskeletons of arthropods, cell walls of fungi, and certain algae. It's a significant biopolymer, second only to cellulose in terms of natural abundance. Chitin serves as a supporting element in various extracellular structures, playing a crucial role in the structural integrity of organisms it is found in (Cohen, 1987).
Synthesis Analysis
Chitin synthesis is a complex, multifaceted process involving various cellular activities. It starts from simple metabolite transformations, leading to polymerization of N-acetyl-o-glucosamine into chitin. This process involves several enzymes, with chitin synthase being the key enzyme responsible for polymerization. The synthesis mechanism and regulation have been studied in both insect and fungal systems, revealing common principles and differences in gene organization, enzymatic properties, cellular localization, and regulation (Merzendorfer, 2011).
Molecular Structure Analysis
The molecular structure of chitin involves polymerization of N-acetylglucosamine, which assembles into microfibrils approximately 20 sugar chains thick. These microfibrils are crucial structural components in natural biocomposites, providing support and resistance. Detailed structural analysis using X-ray diffraction has revealed that chitin chains form hydrogen-bonded sheets, linked by specific bonds, with a statistical distribution of side-chain orientations ensuring all hydroxyl groups form hydrogen bonds. The structure of α-chitin, in particular, has been determined, showing adjacent chains with alternating sense, or antiparallel orientation (Minke & Blackwell, 1978).
Chemical Reactions and Properties
Chitin undergoes controlled modification reactions to create derivatives with well-defined structures, leading to advanced functions. These reactions include hydrolysis, deacetylation, acylation, and graft copolymerization, among others. Controlled functionalization has made it possible to synthesize non-natural branched polysaccharides, showcasing chitin's versatility as a functional biopolymer (Kurita, 2001).
Physical Properties Analysis
Chitin's ability to structure into hierarchical assemblies across nano- and macroscales imparts toughness and resistance to materials, adding adaptability, tunability, and versatility. Its colloidal features in dispersed media are central to its use, serving as a building block for the construction of emerging materials. The isolation, deconstruction, and fractionation of chitin nanostructures, along with methods for their modification and assembly, highlight the role of nanochitin in dynamic and functional structures (Bai et al., 2022).
Chemical Properties Analysis
Chitin's chemical properties are significantly influenced by its structural configuration, leading to diverse functionalities. Its role in fungal pathogenesis, for instance, underscores its importance beyond mere structural support. Chitin's synthesis and degradation are tightly coordinated and regulated processes, crucial for organism growth and development. Understanding the biochemical and biophysical transformations involved in chitin polymerization and degradation is essential for exploring its chemical properties and applications in various fields (Cohen, 2010).
Scientific Research Applications
Biomedical Science : Chitin and its derivative chitosan are used in drug delivery systems, biomaterials, and various forms such as hydrogels, microspheres, and scaffolds (Ahmad et al., 2020).
Tissue Engineering and Stem Cell Technologies : Due to its unique physicochemical and biological characteristics, chitin is a promising biomaterial in these areas (Wan & Tai, 2013).
Various Industrial Applications : Chitin is utilized in fiber and film manufacture, paper additives, metal ion recovery, semi-synthetic polymers, flocculants, fungicides, and biochemistry (Muzzarelli, 1983).
Nanotechnology and Bioengineering : Chitin's role extends to nanotechnology, including its structure, biosynthesis, enzymes, and genetic engineering applications (Khoushab & Yamabhai, 2010).
Biomedical Applications : Chitin and chitosan nanofibers are widely used in tissue engineering scaffolds, drug delivery, wound dressings, and antibacterial coatings (Jayakumar et al., 2010).
Pharmaceutical and Biomedical Applications : Chitosan, a chitin derivative, is significant in gene therapy, regenerative medicine, dermatology, and biosensors (Jasim, 2021).
Disease Diagnostics and Technology Development : The identification of chitin is crucial for advancing modern chitin-related technologies and diagnostics (Tsurkan et al., 2021).
Material Sciences and Food Technology : Chitin and chitosan have potential applications in food packaging, cell culture, and tissue engineering (Kumar et al., 2020).
Biocompatible Materials in Medical Devices : These materials are used for treating, augmenting, or replacing tissue, organs, or functions in the body, including wound-healing management (Islam et al., 2017).
Nanoparticle Synthesis : Chitin nano-crystals are used for the synthesis of silver nanoparticles (Liu et al., 2020).
Biosensors and Biomarkers : Chitosan is involved in the development of biosensors and biomarker detection (Jain et al., 2015).
Food Preservation and Crop Protection : Chitin plays a role in extending food products' shelf life and suppressing microbial pathogens in crops (Muzzarelli et al., 2012).
Biopharmaceutical Applications : Extracted from insects, chitosan is utilized in biopharmaceutical applications (Meky et al., 2017).
Antibacterial and Non-toxic Characteristics : Chitosan derivatives are explored for their enhanced antibacterial properties in medicine and biology (Haj et al., 2020).
Polysaccharide Modification : The solution plasma process is used for modifying polysaccharides like chitin and chitosan (Chokradjaroen et al., 2021).
Safety And Hazards
- Chitin is generally considered safe for humans and the environment.
- However, handling large quantities of chitin dust may cause respiratory irritation.
- Chitosan, derived from chitin, is used in various applications, including wound healing and drug delivery.
8.
Future Directions
- Research continues to explore chitin’s potential in fields like agriculture, medicine, and biotechnology.
- Developing sustainable methods for chitin extraction and modification is an ongoing focus.
properties
IUPAC Name |
N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4?,5?,6?,7?,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WTZNIHQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC(C(C1O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amorphous solid; [Merck Index] White semitransparent solid; [HSDB] | |
Record name | Chitin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12895 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid | |
Record name | CHITIN UNSPECIFIED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
Color/Form |
White, amorphous, semitransparent mass | |
CAS RN |
1398-61-4 | |
Record name | Chitin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chitin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHITIN UNSPECIFIED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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